molecular formula C23H17N5O2 B2705276 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866345-48-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2705276
CAS No.: 866345-48-4
M. Wt: 395.422
InChI Key: MSIRODASUXJXBX-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazolin-5-amine class, characterized by a fused triazole-quinazoline core. The benzodioxolylmethyl substituent at the N-position and a phenyl group at position 3 distinguish it structurally. Such derivatives are frequently explored for their biological activities, including anticancer, antimicrobial, and antiparasitic properties, due to their ability to interact with enzymes and nucleic acids .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2/c1-2-6-16(7-3-1)21-23-25-22(17-8-4-5-9-18(17)28(23)27-26-21)24-13-15-10-11-19-20(12-15)30-14-29-19/h1-12H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIRODASUXJXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the triazoloquinazoline core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reactions: The final step involves coupling the benzodioxole moiety with the triazoloquinazoline core using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can inhibit the proliferation of cancer cells.

    Pharmacology: It is investigated for its potential as a therapeutic agent in treating various diseases, including inflammatory and neurological disorders.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous triazoloquinazoline derivatives, focusing on substituents, synthesis, and biological activity.

Structural and Substituent Variations

Compound Name Substituents (Position) Molecular Weight Key Structural Features Reference
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Target) - Benzodioxolylmethyl (N)
- Phenyl (C3)
~423.4* Electron-rich benzodioxole enhances lipophilicity; phenyl provides steric bulk. -
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine - Dimethoxyphenethyl (N)
- 3-Methylphenyl (C3)
439.5 Methoxy groups improve solubility; methylphenyl may reduce metabolic stability.
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine - Diethoxyphenethyl (N)
- 4-Methylphenyl (C3)
467.6 Ethoxy groups increase hydrophobicity; para-methylphenyl enhances planar interaction.
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine - Benzenesulfonyl (C3)
- 4-Ethoxyphenyl (N)
~495.5* Sulfonyl group introduces electron-withdrawing effects; ethoxy improves membrane permeation.
N-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]quinazolin-5-amine - 3-Chlorophenyl (N)
- Methyl (C2)
308.8 Chlorine enhances halogen bonding; pyrazoloquinazoline core alters electron distribution.

*Calculated based on molecular formula.

Physicochemical Properties

  • Lipophilicity : Benzodioxolylmethyl (target) > Diethoxyphenethyl () > Dimethoxyphenethyl () due to increasing alkyl chain length and electron-donating groups.
  • Solubility : Sulfonyl derivatives () exhibit higher aqueous solubility than aryl-substituted analogues .
  • Metabolic Stability : Methyl/chloro substituents () may reduce oxidative metabolism compared to ethoxy groups .

Key Research Findings

Substituent-Driven Activity : The benzodioxolyl group in the target compound may improve CNS bioavailability compared to dimethoxy/dioxy analogues, though this requires in vivo validation .

Synthetic Flexibility : [5+1]-Cyclocondensation and Buchwald–Hartwig reactions enable diverse substitutions, facilitating SAR studies .

Activity Trade-offs: While thieno-fused systems outperform triazoloquinazolines in anticancer screens, the target compound’s unique substituents could offer niche applications (e.g., antiparasitic or antioxidant) .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a hybrid compound that incorporates a benzodioxole moiety and a quinazoline structure. This compound has gained attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

  • Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
  • Quinazoline Synthesis : Employing cyclization methods from appropriate precursors.
  • Benzodioxole Integration : Achieved through alkylation reactions that attach the benzodioxole moiety to the quinazoline framework.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. Table 1 summarizes the cytotoxic activity against different cancer types:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF70.52EGFR inhibition
Compound BA5490.34Apoptosis induction
Compound CPC30.56Cell cycle arrest

The biological activity of this compound may be attributed to several mechanisms:

  • EGFR Inhibition : Similar quinazoline derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in tumor proliferation and survival.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : The compounds may induce cell cycle arrest at various phases (G1/S or G2/M), thereby inhibiting cancer cell proliferation.

Neuropharmacological Activity

Apart from anticancer effects, quinazoline derivatives have also been investigated for their neuropharmacological properties. Some studies suggest potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.

Case Studies

Several case studies have been published detailing the efficacy of quinazoline derivatives in preclinical models:

  • Study 1 : A study on a related compound showed a significant reduction in tumor size in xenograft models when administered at a dose of 50 mg/kg.
  • Study 2 : Another investigation reported that treatment with a similar triazole-based compound led to improved survival rates in mice with induced tumors.

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